2,6-dichloro-5-methylpyrimidin-4-ol
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Overview
Description
2,6-Dichloro-5-methylpyrimidin-4-ol is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a hydroxyl group on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-5-methylpyrimidin-4-ol typically involves the chlorination of 5-methylpyrimidin-4-ol. One common method includes the reaction of 5-methylpyrimidin-4-ol with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include dechlorinated pyrimidines or reduced pyrimidine rings.
Scientific Research Applications
2,6-Dichloro-5-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but lacks the hydroxyl group at the 4-position.
2,6-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of a methyl group.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at the 4-position.
Uniqueness
2,6-Dichloro-5-methylpyrimidin-4-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVOICQMYQEPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823731-36-7 |
Source
|
Record name | 2,6-dichloro-5-methylpyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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